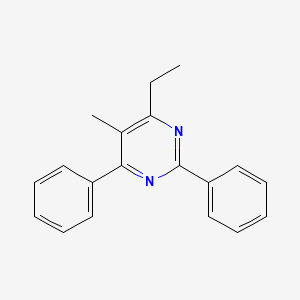

4-ethyl-5-methyl-2,6-diphenylpyrimidine

Description

Propriétés

IUPAC Name |

4-ethyl-5-methyl-2,6-diphenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2/c1-3-17-14(2)18(15-10-6-4-7-11-15)21-19(20-17)16-12-8-5-9-13-16/h4-13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAFSTAJESWRDRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-methyl-2,6-diphenylpyrimidine typically involves multi-step organic reactions. One common method is the Biginelli condensation, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction conditions often include acidic catalysts and elevated temperatures to facilitate the formation of the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts such as palladium or ruthenium complexes may be employed to improve reaction efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

4-ethyl-5-methyl-2,6-diphenylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .

Applications De Recherche Scientifique

4-ethyl-5-methyl-2,6-diphenylpyrimidine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.

Industry: It is utilized in the production of advanced materials, such as polymers and dyes.

Mécanisme D'action

The mechanism of action of 4-ethyl-5-methyl-2,6-diphenylpyrimidine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparaison Avec Des Composés Similaires

Structural and Electronic Comparisons

The following table summarizes key structural analogs and their distinguishing features:

Key Observations:

- Electron-Donating vs.

- Crystal Packing: Halogenated analogs (e.g., 4,6-dichloro-5-methoxypyrimidine) exhibit intermolecular Cl···N interactions (3.09–3.10 Å), enabling dense 3D frameworks . In contrast, alkyl-substituted derivatives like the target compound likely rely on van der Waals forces for packing.

- Bioactivity: Trifluoromethyl groups (e.g., in Reference Example 66 ) improve metabolic stability and binding affinity in drug candidates, whereas thietan-oxy groups ( ) may alter solubility and toxicity profiles.

Physicochemical and Analytical Data

Notes:

- The target compound’s higher molecular weight and alkyl groups suggest lower aqueous solubility compared to smaller, polar analogs like 4,6-dichloro-5-methoxypyrimidine.

- LCMS data for trifluoromethyl-containing derivatives highlights the utility of mass spectrometry in characterizing such compounds.

Q & A

Basic Questions

Q. What are the standard synthetic routes for 4-ethyl-5-methyl-2,6-diphenylpyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions using substituted pyrimidine precursors. For optimization, employ a factorial design approach (e.g., varying temperature, solvent polarity, and catalyst loading) to identify critical parameters . Statistical methods like response surface methodology (RSM) can minimize experimental runs while maximizing yield . Computational reaction path searches (e.g., quantum chemical calculations) can predict feasible pathways and transition states, reducing trial-and-error experimentation .

Q. Which spectroscopic and analytical techniques are essential for characterizing 4-ethyl-5-methyl-2,6-diphenylpyrimidine?

- Methodological Answer : Use a combination of:

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm substituent positions and purity .

- IR spectroscopy to identify functional groups (e.g., C=N stretching in pyrimidine rings).

- High-resolution mass spectrometry (HRMS) for molecular weight validation .

- X-ray crystallography (if crystals are obtainable) to resolve ambiguities in stereochemistry or crystal packing .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Document all experimental parameters (e.g., solvent grade, reaction time, purification steps). Use process control tools (e.g., in situ monitoring via FTIR or HPLC) to track reaction progress and intermediates . Validate reproducibility through triplicate experiments with statistical error margins (e.g., ±5% yield deviation) .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced properties (e.g., catalytic or photophysical activity)?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to predict electronic properties (e.g., HOMO-LUMO gaps, charge distribution) .

- Use molecular docking or molecular dynamics simulations to assess interactions with biological targets or materials .

- Validate predictions experimentally (e.g., UV-Vis spectroscopy for photophysical properties) and refine computational models iteratively .

Q. What strategies resolve contradictions between experimental data and theoretical predictions for this compound?

- Methodological Answer :

- Cross-validation : Compare experimental results (e.g., reaction yields, spectroscopic data) with multiple computational models (e.g., DFT vs. semi-empirical methods) .

- Sensitivity analysis : Identify which theoretical assumptions (e.g., solvent effects, basis sets) most impact discrepancies .

- Collaborative frameworks : Integrate interdisciplinary approaches (e.g., combining synthetic chemistry with machine learning) to reconcile data .

Q. How can researchers investigate the compound’s stability under varying environmental conditions (e.g., light, humidity)?

- Methodological Answer :

- Design accelerated stability studies using controlled environmental chambers to simulate stress conditions .

- Monitor degradation products via LC-MS or GC-MS and correlate with computational degradation pathways .

- Apply Arrhenius kinetics to extrapolate shelf-life predictions from high-temperature stability data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.